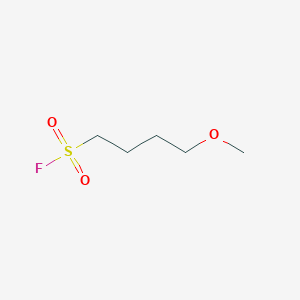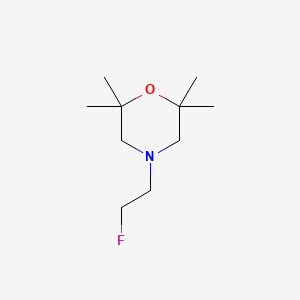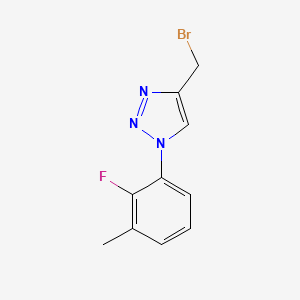
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₁H₁₅NO₃S. This compound features a sulfonamide functional group, which is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide typically involves the reaction of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride+Amine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzenesulfonamide: Known for its antibacterial properties.
4-(1,3-Thiazole-2-sulfonyl)aniline: Used in the synthesis of Schiff base ligands.
Uniqueness
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of a sulfonamide group with a 2,2-dimethylpropanoyl moiety makes it particularly valuable in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropanoyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3,(H2,12,14,15) |
Clave InChI |
KYOGEOJVHJPIEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)






